

Suzuki Coupling Reactions Involving 4-Methyl-1H-Indazole: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-methyl-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with **4-methyl-1H-indazole** derivatives. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry for the synthesis of complex molecules, particularly in the development of novel therapeutics. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and its functionalization via Suzuki coupling allows for the creation of diverse molecular libraries for drug discovery programs.^{[1][2]}

Introduction

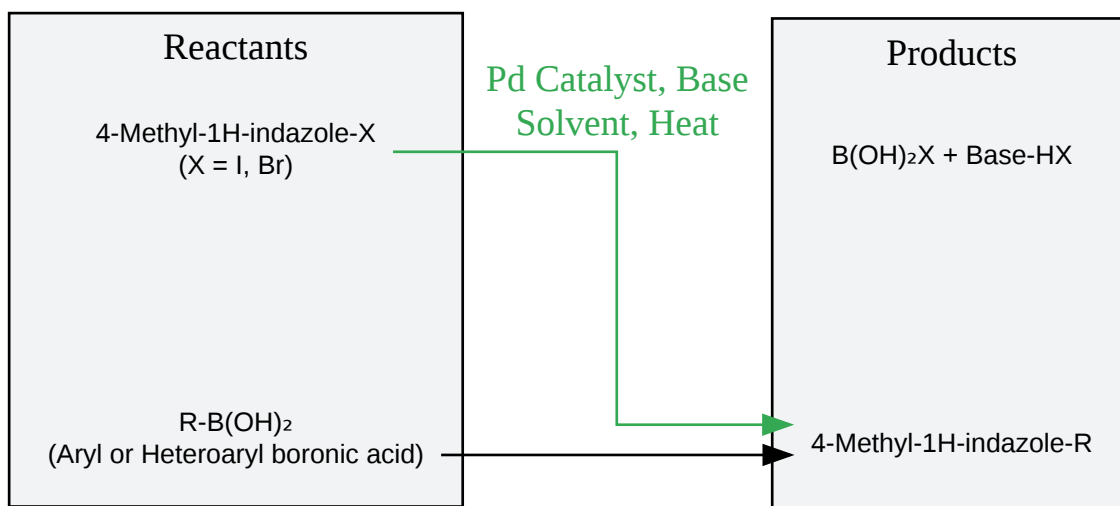
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl and heteroaryl-aryl structures.^{[1][3]} It typically involves the reaction of an organoboron compound (like a boronic acid or its ester) with a halide or triflate, catalyzed by a palladium(0) complex. For indazole derivatives, this reaction enables the introduction of various aryl and heteroaryl substituents at different positions of the indazole ring, which is crucial for modulating the pharmacological properties of the resulting compounds. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.^[4]

Applications in Drug Development

The functionalization of the indazole ring is a key strategy in the development of new therapeutic agents.[1] Indazole derivatives have shown a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Specifically, the introduction of aryl groups at various positions of the **4-methyl-1H-indazole** core can lead to the discovery of potent and selective inhibitors of kinases and other biological targets.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction for a halogenated **4-methyl-1H-indazole** proceeds as illustrated below. The position of the halogen (X) on the indazole ring can vary, leading to different regioisomers.



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Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are detailed protocols for Suzuki coupling reactions involving substituted indazole derivatives, which can be adapted for **4-methyl-1H-indazole**.

Protocol 1: Microwave-Assisted Suzuki Coupling of 3-Iodo-6-methyl-4-nitro-1H-indazole

This protocol is adapted from a procedure for a structurally related indazole and is suitable for rapid reaction optimization.^[1]

Materials:

- 3-Iodo-**4-methyl-1H-indazole** (or other halogenated derivative) (1.0 equiv)
- Aryl or heteroaryl boronic acid (2.0 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-6 mol%)
- 2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)
- 1,4-Dioxane

Procedure:

- To a microwave vial, add the halogenated **4-methyl-1H-indazole**, the boronic acid, and the palladium catalyst.
- Add 1,4-dioxane as the solvent, followed by the aqueous sodium carbonate solution.
- Seal the vial with a cap and place it in the cavity of a microwave reactor.
- Irradiate the reaction mixture at 120°C for 40 minutes with stirring.^[1]
- After the reaction is complete, cool the vial to room temperature.
- Dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude residue by column chromatography on silica gel to afford the desired product.

Protocol 2: Conventional Suzuki Coupling of a Bromo-Indazole Carboxamide

This protocol uses conventional heating and is based on the synthesis of N-aryl-indazole-3-carboxamides.[5]

Materials:

- Bromo-**4-methyl-1H-indazole** derivative (1.0 equiv)
- Aryl or heteroaryl boronic acid (3.0 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.05 equiv)
- Potassium carbonate (K₂CO₃) (3.0 equiv)
- 1,4-Dioxane/Water (3:1 v/v)

Procedure:

- In a round-bottom flask, dissolve the bromo-**4-methyl-1H-indazole** derivative in the 1,4-dioxane/water solvent mixture.
- Add the boronic acid, potassium carbonate, and the palladium catalyst to the stirred solution.
- Heat the reaction mixture at 100°C for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
- After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
- Extract the filtrate with ethyl acetate (4 x 20 mL).
- Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize reaction conditions and yields for Suzuki coupling reactions on various indazole scaffolds, providing a reference for optimizing reactions with **4-methyl-1H-indazole**.

Table 1: Optimization of Suzuki Coupling for a Bromo-Indazole Carboxamide[3][5]

Entry	Catalyst	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	PdCl ₂ (dppf)·DCM	K ₂ CO ₃	THF/Water	100	12	35
2	PdCl ₂ (dppf)·DCM	CS ₂ CO ₃	THF/Water	100	12	45
3	PdCl ₂ (dppf)·DCM	K ₂ CO ₃	1,4-Dioxane/Water	100	12	94
4	PdCl ₂ (dppf)·DCM	CS ₂ CO ₃	1,4-Dioxane/Water	100	12	85

Table 2: Suzuki Coupling of 5-Bromoindazoles with Heteroaryl Boronic Acids[6]

Entry	Indazole Substrate	Boronic Acid	Catalyst	Base	Solvent	Time (h)	Yield (%)
1	5-Bromo-1-ethyl-1H-indazole	N-Boc-2-pyrroleboronic acid	Pd(dppf)Cl ₂	K ₂ CO ₃	DME	2	85
2	5-Bromo-1-ethyl-1H-indazole	2-Thiophenylboronic acid	Pd(dppf)Cl ₂	K ₂ CO ₃	DME	2	82
3	5-Bromo-1H-indazole-3-carboxylate	N-Boc-2-pyrroleboronic acid	Pd(dppf)Cl ₂	K ₂ CO ₃	DME	2	75

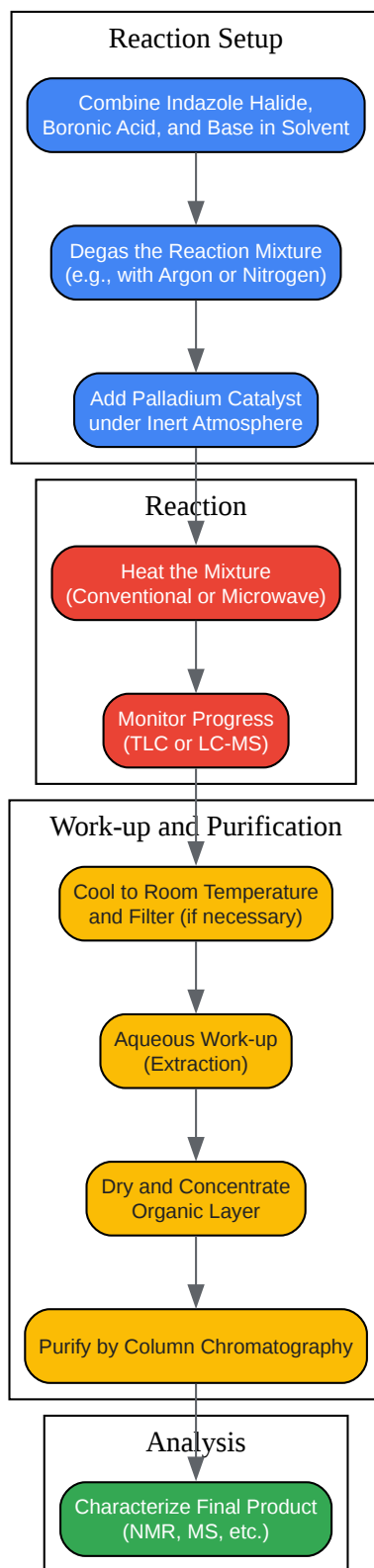
Table 3: Suzuki Coupling of 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide[7]

Entry	Catalyst	Base	Solvent	Temperature (°C)	Yield (%)
1	Pd(PPh ₃) ₄	Na ₂ CO ₃	DMF	95-100	86
2	PdCl ₂ (dppf)	Na ₂ CO ₃	DMF	95-100	60
3	Pd(OAc) ₂	Na ₂ CO ₃	DMF	85-100	85
4	Pd(OAc) ₂	CsF	DMF	95-100	92

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki coupling reaction, from setup to product isolation.

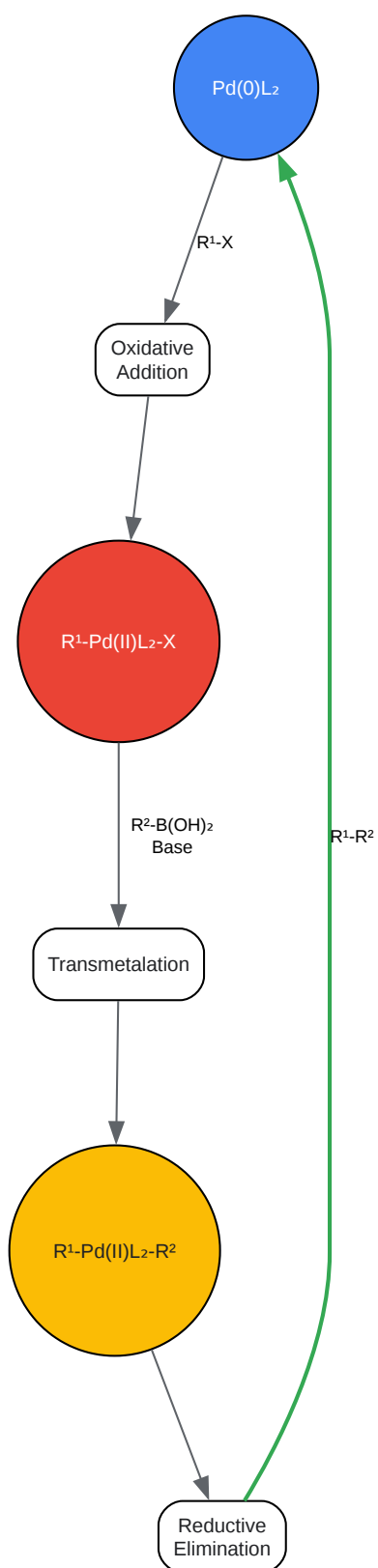


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Caption: A typical experimental workflow for the Suzuki coupling reaction.[2]

Catalytic Cycle

The mechanism of the Suzuki coupling reaction involves a catalytic cycle with the palladium catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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